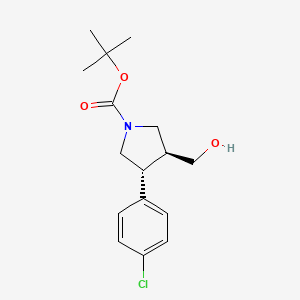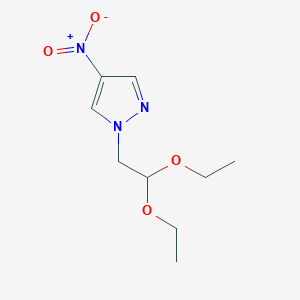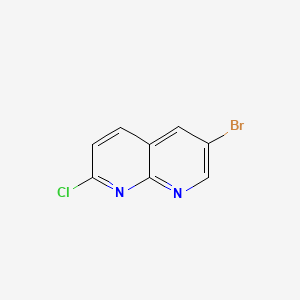
6-Bromo-2-chloro-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-1,8-naphthyridine is a chemical compound with the molecular formula C8H4BrClN2 . It is used as a raw material for the synthesis of pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloro-1,8-naphthyridine is represented by the InChI code1S/C8H4BrClN2/c9-6-3-5-1-2-7 (10)12-8 (5)11-4-6/h1-4H and the SMILES notation ClC1=CC=C2C=C (Br)C=NC2=N1 . Physical And Chemical Properties Analysis
6-Bromo-2-chloro-1,8-naphthyridine is a solid substance with a molecular weight of 243.49 .Scientific Research Applications
- Field : Pharmaceutical Chemistry
- Application : “6-Bromo-2-chloro-1,8-naphthyridine” is used as a raw material for the synthesis of pharmaceutical intermediates .
- Field : Organic Chemistry
- Application : 1,8-naphthyridines are used in the synthesis of complex molecular architectures, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
- Method : The methods involve various chemical reactions, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .
- Results : The results include the successful synthesis of complex molecular architectures, which have wide applications in medicinal chemistry and chemical biology .
- Field : Medicinal Chemistry
- Application : 1,5-naphthyridines, a class of compounds that includes 1,8-naphthyridines, exhibit a great variety of biological activities .
- Results : The outcomes would also depend on the specific biological activity. These compounds have shown promise in various areas of medicinal chemistry .
Pharmaceutical Intermediates
Synthesis of Complex Molecular Architectures
Biological Activities
- Field : Materials Science
- Application : 1,8-naphthyridines are used as components of light-emitting diodes and dye-sensitized solar cells .
- Field : Chemical Biology
- Application : 1,8-naphthyridines are used in the development of molecular sensors .
- Results : The results include the successful development of molecular sensors, which have wide applications in various fields such as environmental monitoring, medical diagnostics, and industrial process control .
- Field : Supramolecular Chemistry
- Application : 1,8-naphthyridines are used in the development of self-assembly host–guest systems .
- Results : The results include the successful development of self-assembly host–guest systems, which have wide applications in various fields such as nanotechnology, materials science, and drug delivery .
Light-Emitting Diodes and Solar Cells
Molecular Sensors
Self-Assembly Host–Guest Systems
- Field : Medicinal Chemistry
- Application : Some 1,6-naphthyridines, a class of compounds that includes 1,8-naphthyridines, have been found to have anticancer properties .
- Results : The outcomes would also depend on the specific anticancer activity. These compounds have shown promise in various areas of medicinal chemistry .
- Field : Virology
- Application : Some 1,6-naphthyridines have been found to have anti-HIV properties .
- Results : The outcomes would also depend on the specific anti-HIV activity. These compounds have shown promise in various areas of medicinal chemistry .
Anticancer Properties
Anti-Human Immunodeficiency Virus (HIV) Properties
Antimicrobial Properties
Safety And Hazards
properties
IUPAC Name |
6-bromo-2-chloro-1,8-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSBJEOTLVRREX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649724 |
Source


|
| Record name | 6-Bromo-2-chloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-1,8-naphthyridine | |
CAS RN |
902837-40-5 |
Source


|
| Record name | 6-Bromo-2-chloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-chloro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

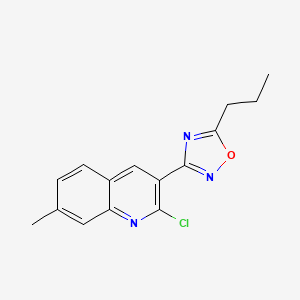






![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)
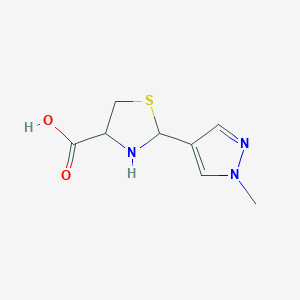
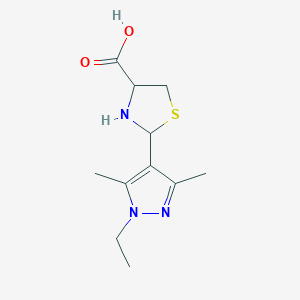
![tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1344972.png)
